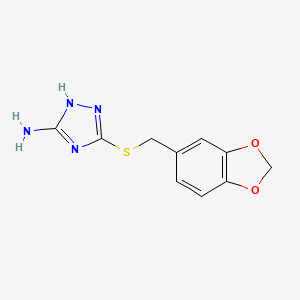

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine

Description

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-9-12-10(14-13-9)17-4-6-1-2-7-8(3-6)16-5-15-7/h1-3H,4-5H2,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTFEEZWKATZMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CSC3=NNC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

Attachment of the Sulfanyl Group: The benzodioxole derivative is then reacted with a suitable thiol to introduce the sulfanyl group.

Formation of the Triazole Ring: The final step involves the cyclization of the intermediate with hydrazine and an appropriate nitrile to form the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the triazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

1,3-benzodioxole derivatives: Compounds with similar benzodioxole structures.

Triazole derivatives: Compounds containing the triazole ring.

Uniqueness

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine is unique due to the combination of the benzodioxole and triazole moieties linked by a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a triazole ring via a sulfanyl group . This unique structure contributes to its distinct chemical properties and biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H10N4O2S |

| CAS Number | 107974-07-2 |

| Molar Mass | 226.27 g/mol |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The benzodioxole moiety may engage with various enzymes or receptors, while the triazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate biochemical pathways, leading to various observed effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds containing the triazole scaffold exhibit significant antimicrobial properties. In particular, derivatives of 3-amino-1,2,4-triazole have shown effectiveness against a range of bacterial strains. For instance, studies have demonstrated that modifications to the triazole structure can enhance antibacterial activity against both gram-positive and gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. A notable study evaluated a series of triazole compounds for their efficacy against cancer cell lines using the XTT assay. Results indicated that certain derivatives exhibited potent anticancer activity and antiangiogenic effects .

| Compound Type | Cell Line Tested | Activity Level |

|---|---|---|

| Triazole Derivatives | A549 (Lung Cancer) | High |

| MCF-7 (Breast Cancer) | Moderate | |

| HeLa (Cervical Cancer) | High |

Case Study 1: Anticancer Activity

In a study published in 2020, researchers synthesized various triazole derivatives and evaluated their anticancer activity against several cancer cell lines. The results highlighted that modifications at specific positions on the triazole ring could significantly enhance the anticancer properties of these compounds. The study concluded that the 5-aryl-3-phenylamino triazole structure shows promise as a dual-action anticancer agent .

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial efficacy of triazole derivatives against different bacterial strains. Compounds were tested using disc diffusion methods and minimum inhibitory concentration (MIC) assays. The findings revealed that certain derivatives exhibited strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Q & A

Q. 1.1. What are the optimal synthetic routes for 3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 1,3-benzodioxol-5-ylmethyl chloride and 1H-1,2,4-triazol-5-thiol under basic conditions (e.g., NaOH or K₂CO₃ in DMF/EtOH). Microwave-assisted synthesis (60–80°C, 30–60 min) can enhance reaction efficiency, achieving yields >85% compared to conventional heating (6–8 hours, 60–70% yield) . Table 1. Synthesis Optimization

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Conventional | NaOH, EtOH, 6–8 h, 70°C | 60–70 | |

| Microwave-assisted | K₂CO₃, DMF, 30 min, 80°C | 85–90 |

Q. 1.2. How is the compound characterized to confirm its structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the benzodioxole proton environment (δ 6.6–6.8 ppm for aromatic protons) and triazole NH₂ signals (δ 5.2–5.5 ppm) .

- X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles (e.g., C–S–C ≈ 105°) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

- Mass Spectrometry: ESI-MS validates molecular weight (e.g., [M+H]⁺ = calculated 290.08 g/mol) .

Q. 1.3. What are the key physicochemical properties (e.g., solubility, stability) under experimental conditions?

Methodological Answer:

- Solubility: Moderately soluble in DMSO (18–20 mg/mL) and methanol (5–7 mg/mL) but poorly in aqueous buffers (pH 7.4: <1 mg/mL) .

- Stability: Stable at 4°C in dry, dark conditions for >6 months. Degrades under UV light (t₁/₂ ≈ 48 h) or acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. 2.1. How can mechanistic studies elucidate its inhibitory activity against microbial targets like ketol-acid reductoisomerase (KARI)?

Methodological Answer:

- Enzyme Assays: Measure IC₅₀ via NADPH oxidation assays (λ = 340 nm) with purified KARI. Competitive inhibition is confirmed via Lineweaver-Burk plots .

- Molecular Docking: Use AutoDock Vina to model interactions between the benzodioxole group and KARI’s hydrophobic pocket (binding energy ≤ -8.5 kcal/mol) .

Q. 2.2. How do structural modifications (e.g., substituents on the benzodioxole ring) affect its antiproliferative activity?

Methodological Answer:

- SAR Analysis: Replace the benzodioxole methyl group with electron-withdrawing groups (e.g., –NO₂) to enhance cytotoxicity (IC₅₀ reduced from 12 µM to 3 µM in MCF-7 cells) .

- In Vivo Testing: Use xenograft models to compare tumor growth inhibition (TGI) of derivatives. Fluorinated analogs show 60–70% TGI vs. 40% for the parent compound .

Q. 2.3. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

Methodological Answer:

Q. 2.4. What strategies address discrepancies in reported antimicrobial activity across studies?

Methodological Answer:

- Standardized MIC Assays: Use CLSI guidelines with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton agar).

- Resazurin Microplate Assays: Quantify metabolic inhibition to reduce false positives from compound precipitation .

Q. 2.5. How can computational methods predict its interaction with lipid membranes in drug delivery studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.